2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine

Descripción general

Descripción

m-PEG8-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Actividad Biológica

2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine, commonly referred to as mPEG8-Amine, is a polyethylene glycol (PEG) derivative with significant implications in biological and medical research. This compound is characterized by its unique structure, which includes multiple ether linkages that contribute to its solubility and biocompatibility. The primary focus of this article is to explore the biological activity of mPEG8-Amine, including its applications in drug delivery systems, nanotechnology, and its physicochemical properties.

- Molecular Formula : C17H37NO8

- Molecular Weight : 383.48 g/mol

- CAS Number : 869718-81-0

- Physical State : Solid at room temperature; typically appears as a colorless to light orange liquid when dissolved.

- Purity : Greater than 95% (GC) .

| Property | Value |

|---|---|

| Molecular Formula | C17H37NO8 |

| Molecular Weight | 383.48 g/mol |

| Physical Appearance | Colorless to light orange |

| Purity | >95% (GC) |

| Melting Point | 204 °C (dec.) |

Applications in Drug Delivery

mPEG8-Amine has been extensively studied for its role in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. The hydrophilic nature of PEG allows for improved circulation time in the bloodstream and reduced immunogenicity. This compound can be conjugated with various drugs to form prodrugs that release active pharmaceutical ingredients in a controlled manner.

Case Study: PEGylated Drug Formulations

A notable case study involved the PEGylation of doxorubicin, a chemotherapeutic agent. The resulting formulation demonstrated:

- Increased solubility : Enhanced aqueous solubility compared to unmodified doxorubicin.

- Reduced toxicity : Lower systemic toxicity while maintaining therapeutic efficacy.

- Improved pharmacokinetics : Extended half-life in circulation leading to better tumor targeting .

Nanotechnology Applications

In nanotechnology, mPEG8-Amine is utilized for the functionalization of nanoparticles. Its ability to create a hydrophilic shell around nanoparticles enhances their biocompatibility and stability in biological environments.

Research Findings on Nanoparticle Functionalization

Research has shown that nanoparticles coated with mPEG8-Amine exhibit:

- Enhanced cellular uptake : Improved interaction with cell membranes leading to increased internalization.

- Controlled release profiles : Ability to modulate the release rates of encapsulated drugs based on environmental triggers .

Biocompatibility and Safety

Although mPEG8-Amine is generally considered safe for use in biomedical applications, studies have indicated potential skin and eye irritation upon contact. Proper handling procedures are recommended to mitigate these risks.

Safety Data Summary

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the primary applications of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine is in the development of drug delivery systems. Its PEG structure enhances the solubility and stability of drugs in physiological conditions.

Advantages in Drug Delivery

- Increased Bioavailability : The hydrophilic nature of PEG improves the solubility of poorly soluble drugs.

- Reduced Immunogenicity : PEGylation can mask drug molecules from the immune system, prolonging their circulation time in the bloodstream.

- Targeted Delivery : The compound can be conjugated with targeting ligands to deliver therapeutics specifically to diseased tissues.

Case Studies

- A study demonstrated that mPEG8-Amine was successfully used to conjugate anticancer drugs to enhance their therapeutic efficacy while minimizing side effects .

- Another research highlighted its role in formulating nanoparticles for targeted delivery of RNA-based therapeutics .

Bioconjugation Techniques

The amino group present in this compound makes it an excellent candidate for bioconjugation processes. This allows for the attachment of various biomolecules such as proteins and antibodies.

Applications in Bioconjugation

- Antibody Drug Conjugates (ADCs) : The compound can be linked to antibodies to create ADCs that deliver cytotoxic agents directly to cancer cells .

- Protein Modification : It is used to modify proteins for improved stability and functionality in therapeutic applications.

Research Findings

- Recent advancements have shown that bioconjugates formed with mPEG8-Amine exhibit enhanced pharmacokinetics and biodistribution profiles compared to non-conjugated counterparts .

Biomedical Research

In biomedical research, this compound serves multiple roles due to its biocompatibility and functional properties.

Applications in Research

- Cellular Studies : Used as a tool for studying cellular uptake and intracellular trafficking of drug formulations.

- Tissue Engineering : Its hydrophilic nature aids in creating scaffolds that support cell growth and tissue regeneration.

Case Studies

- A study reported the use of mPEG8-Amine in developing hydrogels that support neuronal cell growth and differentiation .

- Another investigation found that PEGylated compounds significantly improved cellular uptake rates in various cancer cell lines .

Summary

This compound is a versatile compound with significant implications across drug delivery systems, bioconjugation techniques, and biomedical research. Its unique properties enhance the efficacy and safety profiles of therapeutic agents while providing innovative solutions for various scientific challenges. Ongoing research continues to explore new applications and optimize existing methodologies involving this compound.

Propiedades

IUPAC Name |

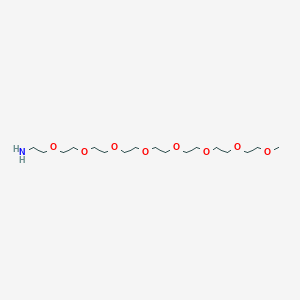

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWBFPPGROXJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679822 | |

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869718-81-0 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869718-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.